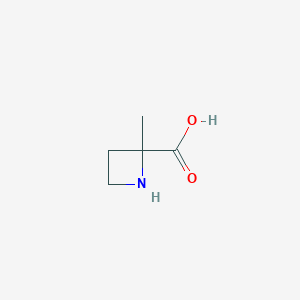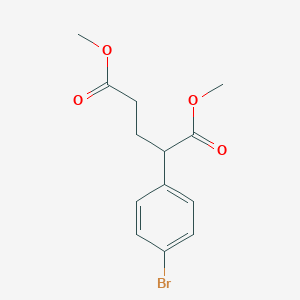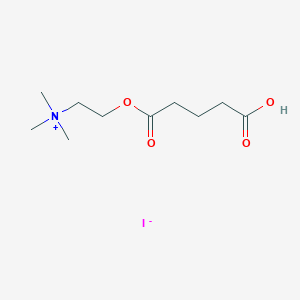
Methoxytriethyleneoxyundecyltrimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxytriethyleneoxyundecyltrimethoxysilane is a specialized organosilane compound with the molecular formula C21H46O7Si and a molecular weight of 438.67 g/mol . This compound is known for its unique structure, which includes a methoxy group, triethyleneoxy chain, and undecyltrimethoxysilane moiety. It is primarily used as a chemical intermediate and has applications in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methoxytriethyleneoxyundecyltrimethoxysilane is synthesized through a series of chemical reactions involving the introduction of methoxy and triethyleneoxy groups to an undecyltrimethoxysilane backbone. The synthesis typically involves the following steps:
Hydrosilylation: The reaction of an alkene with a hydrosilane in the presence of a catalyst to form a silane intermediate.
Methoxylation: The final step involves the addition of methoxy groups to the silane intermediate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation and etherification processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: Methoxytriethyleneoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with moisture or water, leading to the formation of silanols and methanol.
Condensation: Can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases, often carried out at elevated temperatures.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Methoxytriethyleneoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion of organic and inorganic materials.
Medicine: Investigated for its potential in drug delivery systems and the development of medical devices.
Mecanismo De Acción
The mechanism of action of methoxytriethyleneoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. This is primarily due to the presence of reactive silane groups that can undergo hydrolysis and condensation reactions. The compound’s triethyleneoxy chain provides flexibility and enhances its compatibility with various materials .
Molecular Targets and Pathways:
Surface Modification: The silane groups react with hydroxyl groups on surfaces, forming stable siloxane bonds.
Adhesion Promotion: The compound enhances adhesion by forming a covalent bond with the substrate, improving the mechanical properties of the material.
Comparación Con Compuestos Similares
Methoxytriethyleneoxyundecyltrimethoxysilane can be compared with other organosilane compounds, such as:
- Trimethoxypropylsilane
- Triethoxyoctylsilane
- Methoxytriethyleneoxyoctyltrimethoxysilane
Uniqueness: this compound is unique due to its specific combination of methoxy, triethyleneoxy, and undecyltrimethoxysilane groups. This structure provides it with distinct properties, such as enhanced flexibility, improved adhesion, and compatibility with a wide range of materials .
Propiedades
Fórmula molecular |
C21H40O7Si |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
trimethoxy-[2-[2-[2-(1-methoxyoctyl)oxetan-2-yl]oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C21H40O7Si/c1-6-7-8-9-10-11-18(22-2)19(12-15-26-19)20(13-16-27-20)21(14-17-28-21)29(23-3,24-4)25-5/h18H,6-17H2,1-5H3 |
Clave InChI |
FIHUJYJCWSQAMG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


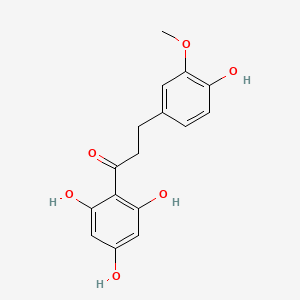


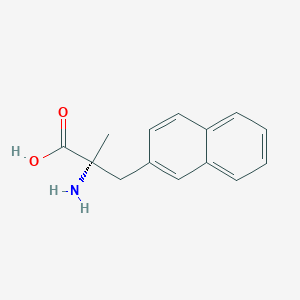
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
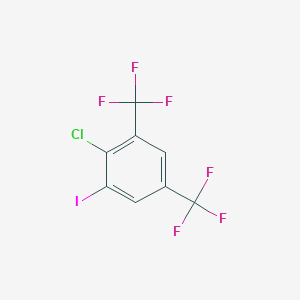
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
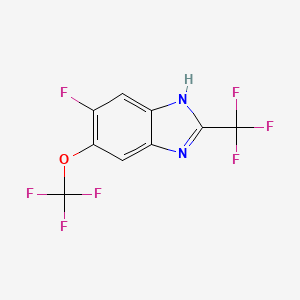

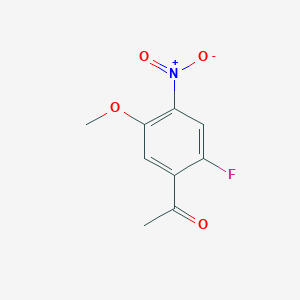
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
